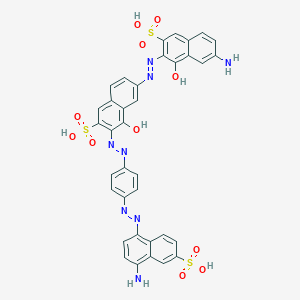
6-Amino-3-((7-((4-((4-amino-6-sulfo-1-naphthyl)diazenyl)phenyl)diazenyl)-8-hydroxy-6-sulfo-2-naphthyl)diazenyl)-4-hydroxy-2-naphthalenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C.I. Direct Black 80 is an azo dye, known for its deep black color. It is commonly used in the textile industry for dyeing cotton, paper, leather, and other cellulosic materials. The compound is characterized by its high solubility in water and its ability to produce vibrant, long-lasting colors .
Vorbereitungsmethoden
The synthesis of C.I. Direct Black 80 involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of 4-aminophenylacetamide, followed by coupling with 6-amino-4-hydroxynaphthalene-2-sulfonic acid. This intermediate product is then further coupled with 5-aminonaphthalene-2-sulfonic acid and 8-aminonaphthalene-2-sulfonic acid under alkaline conditions . Industrial production methods often involve large-scale batch processes to ensure consistency and quality.
Analyse Chemischer Reaktionen
C.I. Direct Black 80 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing agents. The major products formed depend on the specific reaction conditions but often include simpler aromatic compounds and amines .
Wissenschaftliche Forschungsanwendungen
C.I. Direct Black 80 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard for calibration in analytical techniques.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in diagnostic assays and as a marker in biological studies.
Wirkmechanismus
The mechanism of action of C.I. Direct Black 80 primarily involves its interaction with cellulosic fibers. The dye molecules form hydrogen bonds and van der Waals forces with the fibers, leading to strong adherence and vibrant coloration. The molecular structure of the dye allows it to penetrate deeply into the fibers, ensuring long-lasting color .
Vergleich Mit ähnlichen Verbindungen
C.I. Direct Black 80 is unique among direct dyes due to its high solubility and strong affinity for cellulosic fibers. Similar compounds include:
- C.I. Direct Blue 1
- C.I. Direct Orange 25
- C.I. Direct Yellow 105
These dyes share similar chemical structures and applications but differ in their specific color properties and fastness to washing and light .
Eigenschaften
CAS-Nummer |
778511-74-3 |
|---|---|
Molekularformel |
C36H26N8O11S3 |
Molekulargewicht |
842.8 g/mol |
IUPAC-Name |
6-amino-3-[[7-[[4-[(4-amino-6-sulfonaphthalen-1-yl)diazenyl]phenyl]diazenyl]-8-hydroxy-6-sulfonaphthalen-2-yl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C36H26N8O11S3/c37-20-3-1-18-13-31(57(50,51)52)33(35(45)26(18)15-20)44-41-23-4-2-19-14-32(58(53,54)55)34(36(46)27(19)16-23)43-40-22-7-5-21(6-8-22)39-42-30-12-11-29(38)28-17-24(56(47,48)49)9-10-25(28)30/h1-17,45-46H,37-38H2,(H,47,48,49)(H,50,51,52)(H,53,54,55) |
InChI-Schlüssel |
XOJQUIDDFVRDCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=C(C=C2)N)S(=O)(=O)O)N=NC4=C(C=C5C=CC(=CC5=C4O)N=NC6=C(C=C7C=CC(=CC7=C6O)N)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


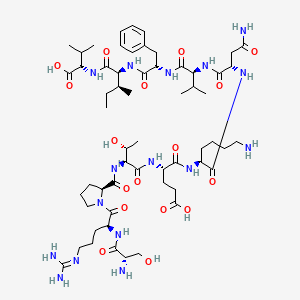
![2-[3-(4,5-diphenyl-1H-imidazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B15137079.png)
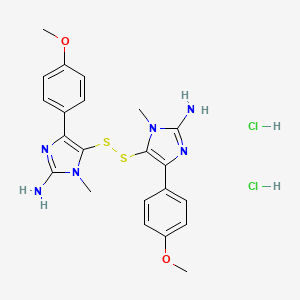
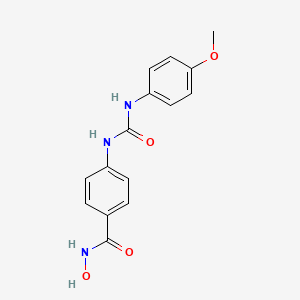
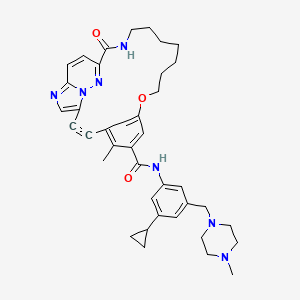
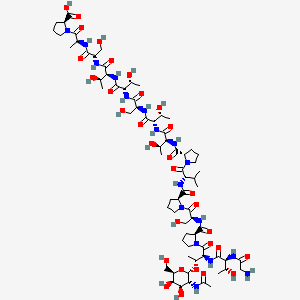
![6-(2,2-difluorocyclopropyl)-N-[2-[1-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperidin-4-yl]-8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-6-yl]pyridine-2-carboxamide](/img/structure/B15137106.png)
![1-[(3S)-1-(1-adamantylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-3-yl]-3-phenylurea](/img/structure/B15137107.png)
![N-(4-(3-(4-(4-Morpholinopyrido[3,2-d]pyrimidin-2-yl)phenyl)ureido)phenyl)acetamide](/img/structure/B15137117.png)
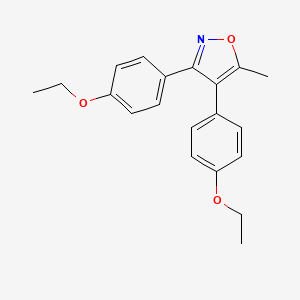
![N-[2,2,2-trifluoro-1-[1-(2-methylpropyl)-6-[2-(trifluoromethyl)phenyl]indol-3-yl]ethyl]cyclopropanesulfonamide](/img/structure/B15137125.png)
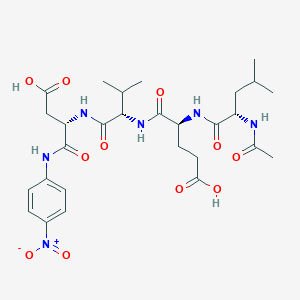

![N'-[2-[[(5S)-5-acetamido-6-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-6-[[(2R)-2-[[(2Z)-2-(carbamothioylhydrazinylidene)acetyl]amino]-3-sulfanylpropanoyl]amino]-1-oxohexan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide](/img/structure/B15137161.png)
